molecular formula C20H17NO5S B10883245 3,3'-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate

3,3'-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate

Cat. No.: B10883245
M. Wt: 383.4 g/mol
InChI Key: CGIHRXWKLYLVMX-UHFFFAOYSA-N
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Description

3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups on the biphenyl core and a nitrobenzenesulfonate group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,3’-dimethylbiphenyl and 4-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,3’-dimethylbiphenyl is dissolved in an appropriate solvent like dichloromethane, and 4-nitrobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure 3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The biphenyl core provides structural stability and facilitates binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethylbiphenyl-4,4’-diamine: A related compound with amino groups instead of the nitrobenzenesulfonate group.

    4,4’-Diisocyanato-3,3’-dimethylbiphenyl: Another similar compound used in polymer synthesis.

Uniqueness

3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate is unique due to the presence of both methyl groups and the nitrobenzenesulfonate group, which confer specific chemical reactivity and biological activity. Its distinct structure allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

[2-methyl-4-(3-methylphenyl)phenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C20H17NO5S/c1-14-4-3-5-16(12-14)17-6-11-20(15(2)13-17)26-27(24,25)19-9-7-18(8-10-19)21(22)23/h3-13H,1-2H3

InChI Key

CGIHRXWKLYLVMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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